Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)-

Description

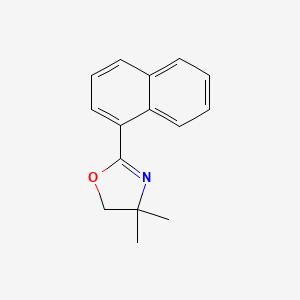

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties .

Properties

CAS No. |

87306-64-7 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4,4-dimethyl-2-naphthalen-1-yl-5H-1,3-oxazole |

InChI |

InChI=1S/C15H15NO/c1-15(2)10-17-14(16-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3 |

InChI Key |

MFEWQHFSJBBEMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production of oxazoles often employs flow synthesis techniques, which allow for the rapid and efficient production of these compounds. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using commercial manganese dioxide in a packed reactor .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.

Substitution: Electrophilic aromatic substitution at the C5 position, requiring electron-donating groups.

Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.

Common Reagents and Conditions

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Substitution: Dimethylformamide for formylation, electron-donating groups for electrophilic substitution.

Major Products

Oxidation: Formation of oxazoles from oxazolines.

Substitution: Formation of 2-formyloxazole and other substituted oxazoles.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.